Compound Description: This series of compounds, exemplified by N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), were investigated as potential agents for treating triple-negative breast cancer (TNBC). These derivatives displayed potent Src inhibition and anti-TNBC activity both in vitro and in vivo. []
Relevance: This series shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The primary difference lies in the substitution pattern at the N1 and C3 positions. While the target compound has a 3,4-difluorophenyl group at N1 and a methyl group on the amine at C4, this series explores various substitutions at N1, including a trans-4-hydroxycyclohexyl group, and features a phenylethynyl moiety at C3. []
Compound Description: The crystal structure of this compound has been determined, revealing insights into its molecular geometry and packing within the crystal lattice. []
Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure with 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The structural variation lies in the substituents at the N1 and C3 positions. The target compound has a 3,4-difluorophenyl group at N1 and a methyl group on the amine at C4. In contrast, this compound possesses an isopropyl group at N1 and a prop-1-en-2-yl group at C3. []
Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. This class of compounds holds significance due to their diverse pharmacological activities. []
Relevance: This compound is structurally related to 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as they both belong to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class of compounds. The key distinction lies in the substitution at the N1 and C6 positions. The target compound possesses a 3,4-difluorophenyl group at N1 and a hydrogen atom at C6, whereas this compound features methyl groups at both N1 and the amine on C4, and a chloromethyl group at C6. []
N-Arylmethyl and Heterocyclyl-methyl-1H-pyrazolo[3,4-b]quinolin-4-amines
Compound Description: These compounds have been investigated for their potential as cGMP-specific phosphodiesterase inhibitors, suggesting potential applications in treating heart failure, hypertension, and angina. []
Relevance: While these compounds share the pyrazolo-fused structure and the presence of an amino group with 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, they differ significantly in their core structure. Instead of a pyrazolo[3,4-d]pyrimidine core, these compounds feature a pyrazolo[3,4-b]quinoline core, which is a larger and more complex heterocyclic system. The arylmethyl and heterocyclyl-methyl substituents on the amine further distinguish them from the target compound. []
Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety. []
Relevance: This compound, while containing a pyrazolo[3,4-b]pyridine moiety, differs significantly from 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The presence of the chromeno and thieno[2,3-d]pyrimidine moieties further distinguishes it, making it structurally and likely functionally distinct from the target compound. []
Compound Description: This compound is a novel hybrid molecule combining pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds, designed for potential biological activity. []
Relevance: This compound shares the 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold with 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The primary difference lies in the substitution at the N4 position of the pyrazolo[3,4-d]pyrimidine ring. In the target compound, this position is substituted with a methylamino group, while in this related compound, it is linked to a thieno[3,2-d]pyrimidine moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.